[5-(2-Methylcyclopropyl)furan-2-yl]methanamine is an organic compound with the molecular formula and a molecular weight of 151.21 g/mol. This compound is classified as an amine due to the presence of the amine functional group, which is characterized by a nitrogen atom bonded to hydrogen atoms or carbon-containing groups. The compound features a furan ring—an aromatic five-membered ring containing oxygen—substituted with a 2-methylcyclopropyl group at the fifth position.
The synthesis of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine typically involves several steps, including:
The specific reagents and conditions used in these reactions can vary widely depending on the desired yield and purity of the final product. For example, solvents such as dichloromethane or ethanol may be employed, and catalysts like Lewis acids could facilitate certain steps.
The structure of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine can be represented by several notations:
InChI=1S/C9H13NO/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8H,4-5,10H2,1H3
CC1CC1C2=CC=C(O2)CN
The compound consists of a furan ring with a methylcyclopropyl substituent and an amine group.
Key structural data includes:
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine can participate in various chemical reactions typical for amines and aromatic compounds:
The reactivity of this compound is influenced by its structure; for instance, the electron-rich furan ring may enhance its nucleophilicity, while steric hindrance from the cyclopropyl group could affect reaction rates.
The mechanism of action for [5-(2-Methylcyclopropyl)furan-2-yl]methanamine largely depends on its application in biological systems or synthetic pathways. In pharmacological contexts, compounds with similar structures often interact with biological targets such as receptors or enzymes.
Research into specific mechanisms would require detailed studies on binding affinities and interaction profiles with target proteins or enzymes.
Key physical properties include:
Chemical properties include:
Relevant analyses might involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity and purity.
[5-(2-Methylcyclopropyl)furan-2-yl]methanamine has potential applications in:
The systematic IUPAC name [5-(2-Methylcyclopropyl)furan-2-yl]methanamine precisely defines the molecular structure: a furan ring substituted at the 5-position with a 2-methylcyclopropyl moiety and at the 2-position with an aminomethyl group. This naming follows hierarchical substitutive nomenclature rules, prioritizing the furan parent heterocycle (furan-2-yl) over the cyclopropane carbocycle. The compound is alternatively described as α-aminomethyl-5-(o-methylcyclopropyl)furan in trivial nomenclature systems, though this is less precise. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol, as confirmed by analytical certificates from chemical suppliers [1].
Structurally, this compound belongs to two significant heterocyclic classes:
The aminomethyl (–CH₂NH₂) group at the furan's 2-position provides a primary aliphatic amine functionality, enabling hydrogen-bond donation/acceptance, salt formation, and participation in condensation reactions. This combination creates a bifunctional hybrid scaffold with distinct polar and hydrophobic regions. The methyl group on the cyclopropane introduces steric asymmetry, potentially influencing chiral interactions with biological targets despite the compound's overall achirality due to the absence of stereocenters [1] [9].
Table 1: Structural Characteristics of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine
Characteristic | Description |
---|---|
Systematic IUPAC Name | [5-(2-Methylcyclopropyl)furan-2-yl]methanamine |
Molecular Formula | C₉H₁₃NO |
Molecular Weight | 151.21 g/mol |
Core Heterocyclic System | Furan (oxygen-containing heterocycle) |
Substituent at C-5 | 2-Methylcyclopropyl group (spiro-like fusion) |
Functional Group at C-2 | Aminomethyl (–CH₂NH₂) group |
Key Electronic Features | Electron-rich furan π-system, strained cyclopropane σ-bonds, nucleophilic amine |
The emergence of [5-(2-Methylcyclopropyl)furan-2-yl]methanamine reflects progressive developments in furan and cyclopropane chemistry over recent decades. While specific literature detailing its initial synthesis remains proprietary within pharmaceutical discovery programs, its synthetic accessibility relies on established methodologies for constructing furan-cyclopropyl architectures. Two principal synthetic routes dominate:
Cyclopropanation of Furyl Alkenes: This approach involves the transition metal-catalyzed cyclopropanation of 5-alkenylfurans using diazo compounds. For example, furan derivatives containing vinyl groups at C-5 undergo cyclopropanation with ethyl diazoacetate in the presence of copper catalysts, followed by ester reduction and Curtius rearrangement to install the aminomethyl group. The methyl substituent on the cyclopropane is introduced via asymmetric cyclopropanation techniques or through subsequent alkylation of cyclopropane intermediates [8] [9].
Furan Ring Formation from Cyclopropyl Precursors: Alternative routes construct the furan ring onto pre-formed methylcyclopropyl ketones via Paal-Knorr synthesis or Feist-Bénary reactions. Specifically, 1-(2-methylcyclopropyl)ethane-1,2-diones can condense with α-halo carbonyl compounds under basic conditions to yield 2,4-disubstituted furans, which are subsequently functionalized at C-2 through Vilsmeier-Haack formylation followed by reductive amination or through direct aminomethylation using Mannich-type reactions [8].
The compound gained prominence during the early 2000s amid growing interest in sterically constrained scaffolds for central nervous system (CNS) drug discovery. Its structural kinship to 1-(furan-2-yl)cyclopentan-1-amine (another constrained furan hybrid) placed it within medicinal chemistry explorations of three-dimensional aromaticity in G-protein-coupled receptor (GPCR) modulation. Unlike traditional flat heteroaromatics, the cyclopropyl group imposes out-of-plane steric bulk that may enhance selectivity for specific biological targets while maintaining favorable logP profiles [8].
Advancements in catalytic cyclopropanation methodologies, particularly enantioselective variants using chiral dirhodium or copper catalysts, enabled more efficient access to enantiopure intermediates for asymmetric synthesis of analogs. These developments coincided with the broader adoption of cyclopropane as a versatile bioisostere in medicinal chemistry, replacing functionalities ranging from tert-butyl groups to alkenes, thereby expanding the compound's utility in structure-activity relationship (SAR) explorations [2] [9].
The [5-(2-Methylcyclopropyl)furan-2-yl]methanamine scaffold embodies strategic advantages in rational drug design, merging complementary pharmacological properties from its constituent moieties:
Furan Ring Pharmacodynamics: The furan heterocycle serves as a versatile hydrogen-bond acceptor through its oxygen atom, facilitating target binding interactions. Its moderate aromaticity (resonance energy ~16 kcal/mol) allows partial electron donation to adjacent systems, enhancing interaction with electron-deficient binding pockets. Furan-containing compounds demonstrate notable prevalence in antimicrobial, antiviral, and anticancer agents, attributed to their balanced hydrophobicity and ability to engage biological targets through π-stacking and dipole-dipole interactions. The 2,5-disubstitution pattern specifically avoids metabolic vulnerabilities at C-3/C-4 positions, improving microsomal stability [2] [5].
Cyclopropyl Metabolic Advantages: The 2-methylcyclopropyl substituent provides exceptional metabolic stability compared to linear alkyl chains or alkenes. The high C–C bond strength (~106 kcal/mol) and significant ring strain (27.5 kcal/mol) confer resistance to oxidative metabolism by cytochrome P450 enzymes while maintaining sp³ character. This moiety acts as a bioisostere for unsaturated groups, offering improved solubility parameters and reduced toxicity profiles. The methyl substituent enhances lipophilicity (π contribution ≈ 0.56) for membrane permeability while maintaining conformational restriction that minimizes entropic penalties upon target binding [2] [3].
Aminomethyl Functionalization: The –CH₂NH₂ group enables versatile derivatization into amides, ureas, sulfonamides, or Schiff bases, permitting extensive SAR development. In bioactive compounds, this moiety frequently participates in critical hydrogen-bonding networks with targets such as kinases, proteases, and neurotransmitter receptors. Its basicity (predicted pKa ~9-10) facilitates salt formation for solubility optimization and may promote blood-brain barrier penetration in CNS-targeted agents [1] [8] [9].
This hybrid architecture demonstrates particular promise in multitarget ligand development for complex diseases. For example, structurally analogous furan-coupled quinoline diamide hybrids have shown potent antitubercular activity (MIC values 1.6-12 µg/ml) by simultaneously inhibiting multiple mycobacterial targets, including enoyl-ACP reductase and DNA gyrase [5]. The furan-cyclopropyl unit contributes to membrane penetration in acidic environments like phagosomes where tuberculosis bacilli reside. Similarly, compounds featuring the (E)-2-cyano-N-(aryl)-3-[5-(2-methylcyclopropyl)furan-2-yl]acrylamide scaffold exhibit kinase inhibitory profiles by leveraging the furan-cyclopropyl group as a hydrophobic anchor in the ATP-binding cleft while the acrylamide warhead engages catalytic lysines [9].
Table 2: Therapeutic Areas Exploiting Furan-Cyclopropyl Hybrid Scaffolds
Therapeutic Area | Molecular Targets | Design Advantages of Hybrid Scaffold |
---|---|---|
Infectious Diseases | DNA gyrase, enoyl-ACP reductase, DprE1 | Enhanced penetration through mycobacterial cell walls; metabolic stability in hepatic microsomes |
Oncology | Tubulin, kinase ATP-binding sites, CA IX | Conformational constraint for selective inhibition; reduced P-glycoprotein efflux |
Neurodegeneration | Cholinesterases, MAO, 5-HT receptors | Blood-brain barrier permeability; mitigation of reactive metabolite formation |
Metabolic Disorders | PPARγ, SGLT2, DPP-4 | Balanced logP (predicted 1.8-2.5) for oral bioavailability; resistance to hydrolytic degradation |
The scaffold's three-dimensionality addresses the "flatland problem" prevalent in drug discovery—where excessive molecular planarity correlates with poor clinical success rates. By incorporating the non-planar cyclopropyl group, the compound achieves fractional sp³ character (Fsp³ ≈ 0.33) associated with improved developability, as evidenced by analyses of recently approved drugs. This structural feature enhances solubility and reduces crystallization tendencies compared to fully aromatic analogs, potentially improving oral absorption characteristics. Furthermore, the cyclopropyl's stereoelectronic properties allow tuning of dihedral angles between the furan and appended pharmacophores, optimizing vectorial presentation for polypharmacology applications in complex disorders like Alzheimer's disease and cancer [2] [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1